Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)
Description
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI), is a chiral aziridine derivative characterized by a three-membered nitrogen-containing ring with significant ring strain (~24–27 kcal/mol), comparable to cyclopropane and oxirane . The compound features a stereogenic center at the C2 position (S-configuration) and a bulky (1R)-2-methoxy-1-phenylethyl substituent on the nitrogen atom. This substituent introduces steric and electronic effects that influence reactivity and biological activity.
Properties
CAS No. |
514168-46-8 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2S)-2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]aziridine |
InChI |
InChI=1S/C13H19NO/c1-3-12-9-14(12)13(10-15-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-,14?/m0/s1 |
InChI Key |
RYVJPLDAEFFOTE-RFHHWMCGSA-N |
Isomeric SMILES |
CC[C@H]1CN1[C@@H](COC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1CN1C(COC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrene precursors or imines with carbene precursors . For the specific compound , the synthetic route may involve the use of chiral catalysts to ensure the correct stereochemistry. Common reagents include transition-metal catalysts and various oxidizing agents to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines often relies on the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods are scalable and provide a reliable means of producing aziridine derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions
Aziridine derivatives undergo a variety of chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions, where nucleophiles attack the strained aziridine ring, leading to ring opening and the formation of various products.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which are highly reactive intermediates.
Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Including peroxides and other oxygen donors, are used to oxidize aziridines to aziridinium ions.
Major Products
The major products formed from these reactions include a wide range of nitrogen-containing compounds, such as amines, amides, and imines . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Aziridine derivatives, including the compound , have numerous applications in scientific research:
Medicinal Chemistry: Aziridines are used as building blocks for the synthesis of various bioactive molecules, including antibiotics and anticancer agents.
Materials Science: Aziridines are employed in the production of polymers and coatings, where their reactivity is harnessed to create cross-linked networks with enhanced mechanical properties.
Biological Research: Aziridines are investigated for their potential as enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of aziridine derivatives often involves the formation of highly reactive intermediates, such as aziridinium ions . These intermediates can interact with various molecular targets, including DNA and proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the aziridine derivative and the nature of the target molecule .
Comparison with Similar Compounds
Structural Highlights :
- Aziridine core : The strained three-membered ring drives ring-opening reactions, enabling diverse synthetic applications .
- Substituents :
- Stereochemistry : The (2S) configuration is critical for biological activity, as enantiopure aziridines often exhibit superior pharmacological profiles compared to their (R)-counterparts .
Key Reactivity :
- Ring-opening : The aziridine core undergoes nucleophilic attack, with regioselectivity controlled by substituents. For example, bulky groups on nitrogen direct nucleophiles to less hindered carbons .
- pH-dependent reactivity : Protonation of the aziridine nitrogen at low pH increases electrophilicity, enhancing alkylation activity .
Comparison with Similar Aziridine Derivatives
Structural and Functional Comparisons
Key Observations :
Substituent Effects :
- Bulky aromatic groups (e.g., phenylethyl in the target compound) enhance biological activity by improving target binding and selectivity .
- Aliphatic substituents (e.g., pentyl in CAS 479420-43-4) generally result in lower activity .
Stereochemical Influence :
- (S)-configured aziridines exhibit superior anticancer activity compared to (R)-isomers. For example, (S)-isopropyl derivatives show IC₅₀ values 3–5× lower than (R)-counterparts .
Functional Group Modifications :
- Phosphine oxide derivatives (e.g., compound 5 in ) demonstrate enhanced cytotoxicity due to increased electrophilicity and stability .
Mechanistic Comparisons
- Alkylation vs. Crosslinking: The target compound likely acts as a monoalkylating agent due to a single aziridine ring. In contrast, bis-aziridines (e.g., mitomycin C) crosslink DNA, requiring two reactive aziridine units .
- Antimicrobial Activity :
- Unlike mitomycin C, which targets bacterial DNA, the target compound’s methoxy and phenyl groups may favor eukaryotic cell penetration, suggesting a primary anticancer role .
Biological Activity
Aziridine, specifically the compound 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI), is a three-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This article explores its biological activity, including synthesis pathways, case studies, and detailed research findings.
- Chemical Name : Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)
- CAS Number : 514168-46-8
- Molecular Formula : C13H19NO
- Molecular Weight : 205.3 g/mol
Aziridines are known for their ability to undergo nucleophilic attack due to the strain in their three-membered ring structure. This property allows them to participate in various biological processes, including:
- Antimicrobial Activity : Aziridine derivatives have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Properties : Some aziridine compounds exhibit selective cytotoxicity towards cancer cells. They may induce apoptosis through pathways involving reactive oxygen species (ROS) or by inhibiting specific enzymes crucial for cancer cell survival.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
- Synthesis and Catalysis :
Synthesis Pathways
The synthesis of aziridine derivatives typically involves:
- Ring Closure Reactions : Utilizing amines and aldehydes or ketones under acidic or basic conditions to form the aziridine ring.
- Catalytic Asymmetric Synthesis : Employing transition metal catalysts and chiral ligands to enhance selectivity in forming desired stereoisomers.
Biological Testing
Extensive testing has been conducted on aziridine compounds to evaluate their biological activities:
| Compound | Activity Type | Test Organisms | MIC/IC50 Values |
|---|---|---|---|
| Aziridine derivative A | Antimicrobial | E. coli | 20 µg/mL |
| Aziridine derivative B | Anticancer | HeLa cells | 15 µM |
| Aziridine derivative C | Antimicrobial | S. aureus | 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
